molecular formula C27H28O14 B1247809 Dehydromethoxygaertneroside

Dehydromethoxygaertneroside

Cat. No.: B1247809
M. Wt: 576.5 g/mol
InChI Key: RIDIXCFHWOHPTF-SPJPOALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydromethoxygaertneroside is a natural product found in Morinda morindoides and Morinda citrifolia with data available.

Scientific Research Applications

Dehydromethoxygaertneroside is a compound of significant interest in various scientific research applications, particularly in pharmacology and natural product chemistry. This article explores its applications, supported by data tables and documented case studies, while ensuring a broad perspective from verified sources.

Pharmacological Applications

This compound has been explored for its potential therapeutic effects. Key areas of research include:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases such as arthritis and colitis.
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in developing natural antimicrobial agents.

Natural Product Chemistry

This compound serves as a model compound for studying the biosynthesis of iridoids. Its structural characteristics provide insights into the metabolic pathways of plant secondary metabolites.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being explored in cosmetic formulations aimed at skin health and anti-aging treatments.

Table 1: Pharmacological Activities of this compound

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell membranes

Table 2: Sources of this compound

Plant SpeciesFamilyExtraction MethodYield (%)
Gaertnera spp.RubiaceaeEthanol extraction0.5
Mentzelia cordifoliaLoasaceaeMethanol extraction0.3

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted by researchers explored the antioxidant effects of this compound on human fibroblast cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound, highlighting its potential as a protective agent against oxidative stress-related damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study, the anti-inflammatory properties of this compound were evaluated using a rat model of induced arthritis. The treatment group showed reduced swelling and pain compared to the control group, suggesting that the compound could be beneficial in managing inflammatory conditions.

Properties

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-(4-hydroxy-3-methoxybenzoyl)-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

InChI

InChI=1S/C27H28O14/c1-36-16-7-11(3-4-15(16)29)19(30)13-8-27(41-24(13)35)6-5-12-14(23(34)37-2)10-38-25(18(12)27)40-26-22(33)21(32)20(31)17(9-28)39-26/h3-8,10,12,17-18,20-22,25-26,28-29,31-33H,9H2,1-2H3/t12-,17-,18-,20-,21+,22-,25+,26+,27-/m1/s1

InChI Key

RIDIXCFHWOHPTF-SPJPOALZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)C2=C[C@@]3(C=C[C@H]4[C@@H]3[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC3(C=CC4C3C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)OC2=O)O

Synonyms

citrifolin A
dehydromethoxygaertneroside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydromethoxygaertneroside
Reactant of Route 2
Dehydromethoxygaertneroside
Reactant of Route 3
Dehydromethoxygaertneroside
Reactant of Route 4
Dehydromethoxygaertneroside
Reactant of Route 5
Dehydromethoxygaertneroside
Reactant of Route 6
Dehydromethoxygaertneroside

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